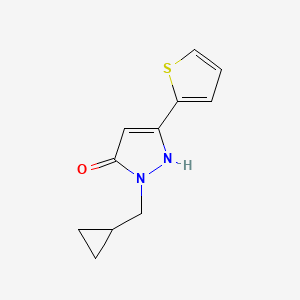

1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol

Description

Properties

IUPAC Name |

2-(cyclopropylmethyl)-5-thiophen-2-yl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c14-11-6-9(10-2-1-5-15-10)12-13(11)7-8-3-4-8/h1-2,5-6,8,12H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUYNPFLUYAGDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=O)C=C(N2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol (CAS Number: 2098090-04-9) is a pyrazole derivative known for its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with a cyclopropylmethyl substituent and a thiophene ring, which contribute to its unique pharmacological profile. Its molecular formula is with a molecular weight of approximately 220.29 g/mol.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₂OS |

| Molecular Weight | 220.29 g/mol |

| CAS Number | 2098090-04-9 |

| SMILES Representation | Oc1cc(nn1CC1CC1)c1cccs1 |

Anti-inflammatory Properties

Research indicates that pyrazole derivatives, including This compound , exhibit significant anti-inflammatory effects. A study demonstrated that related compounds can inhibit the cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory pathway. The IC50 values for COX-2 inhibition were reported to be comparable to established anti-inflammatory drugs like celecoxib .

Antioxidant Activity

The presence of the thiophene ring suggests potential antioxidant properties. Compounds with similar structures have been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This activity is vital in preventing cellular damage associated with various diseases.

Antimicrobial Effects

Preliminary studies have indicated that this compound may possess antimicrobial properties against several bacterial strains. The mechanism of action is likely related to the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Structure-Activity Relationship (SAR)

The biological activity of This compound can be influenced by structural modifications. The following table summarizes various pyrazole derivatives and their associated biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(Cyclopropylmethyl)-3-methylpyrazole | Methyl group instead of thiophene | Anti-inflammatory |

| 3-(Thiophen-2-yl)-5-methylpyrazole | Methyl group at different position | Antimicrobial |

| 4-(Cyclohexylmethyl)-1H-pyrazole | Cyclohexyl instead of cyclopropyl | Analgesic properties |

The unique combination of cyclopropyl and thiophene moieties in This compound may enhance its pharmacological profile compared to other derivatives.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazole derivatives for their therapeutic potential:

- Synthesis and Evaluation : A study synthesized various pyrazole compounds, including those similar to This compound , and assessed their anti-inflammatory activity through in vitro assays. Results indicated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

- Molecular Docking Studies : Computational studies using molecular docking simulations have revealed that the compound has good binding affinity for COX enzymes, suggesting its potential as a lead compound for drug development in inflammatory diseases .

- In Vivo Studies : Further research is required to validate the in vivo efficacy of this compound in animal models of inflammation and infection, which would provide insights into its therapeutic applicability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Substituent Position : The position of the thiophene substituent (2- vs. 3-yl) influences electronic properties and steric interactions. Thiophen-2-yl derivatives are more common in bioactive compounds due to better π-stacking interactions .

- Functional Groups : Replacement of the hydroxyl group with an amine (e.g., 1-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine) increases solubility but may reduce stability due to oxidative sensitivity .

- Hybrid Structures : Chalcone-pyrazole hybrids (e.g., ) exhibit enhanced anticancer activity but face challenges in bioavailability due to larger molecular weights .

Key Observations :

Key Observations :

Preparation Methods

Synthetic Strategy Overview

The synthesis of 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol generally involves three key stages:

- Formation of the pyrazole core

- Introduction of the cyclopropylmethyl and thiophen-2-yl substituents

- Hydroxylation at the 5-position of the pyrazole ring

These stages are commonly achieved through condensation, alkylation, cross-coupling, and hydroxymethylation reactions.

Formation of the Pyrazole Core

The pyrazole ring is typically synthesized via condensation reactions between hydrazine derivatives and 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds.

Hydrazine derivative preparation : The hydrazine component may be functionalized with the cyclopropylmethyl group prior to cyclization. This can be achieved by alkylation of hydrazine with cyclopropylmethyl halides under controlled conditions.

Condensation reaction : The functionalized hydrazine is then condensed with a suitable 1,3-diketone or α,β-unsaturated carbonyl compound bearing the thiophen-2-yl substituent or its precursor. This step forms the pyrazole ring with the thiophene substituent at position 3.

Regioselectivity control : The position of substituents on the pyrazole ring is influenced by the choice of starting materials and reaction conditions. Careful optimization of solvent, temperature, and catalysts ensures preferential formation of the 5-hydroxy isomer over other regioisomers.

Hydroxylation at the 5-Position

The hydroxyl group at position 5 of the pyrazole ring is commonly introduced through:

Hydroxymethylation : Treatment of the pyrazole intermediate with formaldehyde or paraformaldehyde under basic conditions leads to hydroxymethylation at the 5-position, which can subsequently be oxidized or transformed into the hydroxyl group.

Direct hydroxylation : Alternatively, selective oxidation or nucleophilic substitution reactions can install the hydroxyl group on the pyrazole ring.

Representative Preparation Method (Hypothetical Protocol)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Alkylation of hydrazine | Hydrazine + cyclopropylmethyl bromide, base (e.g., K2CO3), solvent (e.g., DMF), room temperature | N-(cyclopropylmethyl)hydrazine |

| 2. Pyrazole ring formation | N-(cyclopropylmethyl)hydrazine + 1-(thiophen-2-yl)-1,3-diketone, reflux in ethanol or acetic acid | Formation of 1-(cyclopropylmethyl)-3-(thiophen-2-yl)pyrazole |

| 3. Hydroxylation | Treatment with formaldehyde in basic medium (NaOH), room temperature | Hydroxymethylation at 5-position |

| 4. Oxidation (if needed) | Mild oxidant (e.g., PCC or TEMPO) | Conversion of hydroxymethyl to hydroxyl group |

Data Table: Key Parameters and Identifiers

| Parameter | Value |

|---|---|

| Molecular Formula | C12H14N2OS |

| Molecular Weight | 234.32 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not explicitly available for exact 5-ol isomer; related compounds have CAS 2098005-53-7 (pyrazol-5-yl)methanol derivatives |

| SMILES | C1CC1CN2C(=CC(=N2)C3=CC=CS3)O |

| Key Functional Groups | Pyrazole ring, cyclopropylmethyl substituent, thiophen-2-yl substituent, hydroxyl group at 5-position |

Research Findings and Considerations

The pyrazole ring formation is well-established via hydrazine and diketone condensation, providing a reliable route to substituted pyrazoles.

Alkylation at N1 with cyclopropylmethyl groups is feasible and typically proceeds with good yields under mild conditions, preserving the cyclopropane ring integrity.

The thiophen-2-yl substituent can be introduced either before or after pyrazole formation, with cross-coupling methods offering regioselective functionalization options.

Hydroxylation at position 5 is less commonly reported but can be achieved via hydroxymethylation followed by oxidation or direct substitution, depending on the starting material.

Regioselectivity is a critical factor; the 5-position hydroxylation requires careful control to avoid isomer formation at the 4-position, which is a common competing site.

Spectroscopic techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy are essential for confirming the structure and purity of the synthesized compound.

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents | Notes |

|---|---|---|---|

| Pyrazole Core Formation | Condensation of hydrazine derivative with 1,3-diketone | N-(cyclopropylmethyl)hydrazine, thiophene-substituted diketone | Controls regioselectivity of substitution |

| N1-Alkylation | Alkylation with cyclopropylmethyl halide | Cyclopropylmethyl bromide/chloride, base | Mild conditions to preserve cyclopropyl ring |

| Thiophene Introduction | Cross-coupling (Suzuki, Stille) or use of thiophene-substituted precursors | Pd catalyst, boronic acids or stannanes | Enables regioselective thiophene attachment |

| Hydroxylation at C5 | Hydroxymethylation with formaldehyde, then oxidation | Formaldehyde, base, oxidants (PCC, TEMPO) | Requires regioselective control to avoid 4-substitution |

Q & A

Q. What are the established synthetic routes for 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol, and how are reaction conditions optimized?

The synthesis typically involves multi-step condensation reactions under inert atmospheric conditions (e.g., nitrogen or argon) using solvents like dichloromethane or tetrahydrofuran. Key steps include cyclopropane ring formation, thiophene coupling, and pyrazole ring closure. Temperature control (e.g., reflux conditions at 70–80°C) and stoichiometric ratios of reagents are critical for yield optimization. Post-synthesis purification via recrystallization or chromatography ensures product integrity .

Q. What spectroscopic techniques are recommended for characterizing the molecular structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and ring systems. Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups like hydroxyl (-OH) and thiophene C-S bonds. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (C₁₂H₁₄N₂O₂S, ~262.32 g/mol). X-ray crystallography (if crystals are obtainable) provides definitive structural elucidation .

Q. How do physicochemical properties like pKa and solubility influence the compound’s applicability in biological assays?

The compound’s pKa (~9.08) suggests moderate acidity, influencing its solubility in aqueous buffers and partitioning in lipid membranes. Solubility in polar solvents (e.g., DMSO) is critical for in vitro assays, while lipophilicity (logP ~2.1) affects cellular uptake. Pre-formulation studies using dynamic light scattering (DLS) and HPLC-based stability tests are recommended to assess compatibility with biological matrices .

Advanced Research Questions

Q. How can computational methods predict the reactivity of functional groups in pyrazole-thiophene hybrids?

Density Functional Theory (DFT) calculations model electron density distribution, identifying nucleophilic (e.g., pyrazole N-atoms) and electrophilic (e.g., aldehyde group) sites. Molecular docking simulations predict binding affinities to biological targets (e.g., enzymes like oxidoreductases). Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., cyclopropylmethyl steric bulk) with biological activity .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole-thiophene hybrids?

Systematic meta-analysis of dose-response curves across studies identifies outliers due to assay variability (e.g., cell line differences). Orthogonal validation using in silico (e.g., molecular dynamics) and ex vivo (e.g., tissue explants) models clarifies mechanism-of-action discrepancies. Contradictory cytotoxicity data may arise from impurity profiles; thus, stringent HPLC purity thresholds (>95%) are advised .

Q. What is the mechanistic basis for the compound’s interaction with enzymatic targets, and how can this be experimentally validated?

The hydroxyl group forms hydrogen bonds with catalytic residues (e.g., serine in hydrolases), while the thiophene ring engages in π-π stacking with aromatic enzyme pockets. Kinetic assays (e.g., Michaelis-Menten plots) quantify inhibition constants (Ki). Site-directed mutagenesis of putative binding residues (e.g., Ala-scanning) confirms interaction hotspots. Isothermal Titration Calorimetry (ITC) measures binding thermodynamics .

Methodological Notes

- Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (e.g., temperature, catalyst loading) for yield improvement .

- Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for raw data deposition in repositories like PubChem or Zenodo .

- Safety Protocols : Follow P201/P210 guidelines for handling reactive intermediates (e.g., aldehydes) under fume hoods with spark-free equipment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.